Metonitazene is a novel psychoactive substance (NPS) classified as a potent synthetic opioid belonging to the 2-benzylbenzimidazole group of compounds, also known as “nitazenes”. [, , , , , , ] It emerged as a significant public health concern in 2020 due to its presence in the recreational drug supply and its contribution to deaths among people who use drugs. [, , , , , ] Metonitazene is considered an emerging drug of abuse and a significant driver of drug mortality. [, ] Its potency is comparable to fentanyl, posing challenges for medical examiners, coroners, and toxicology laboratories. [, , , ]
Metonitazene is synthesized through various chemical methods and is often encountered in illicit drug markets. It is classified under the category of new psychoactive substances, particularly within the opioid class. Its structural similarity to other nitazenes, such as etonitazene and isotonitazene, positions it within a group of synthetic opioids that have emerged in response to regulatory measures on traditional opioids.
The synthesis of metonitazene involves multi-step chemical reactions typically utilizing readily available precursors. The general method includes:
Technical details about specific reagents and conditions are often proprietary or not fully disclosed in literature, but the process generally follows established synthetic routes for similar compounds in the nitazene class.
Metonitazene has a complex molecular structure characterized by its benzimidazole core. The chemical formula is , with a molecular weight of approximately .
Metonitazene undergoes various chemical reactions typical of synthetic opioids:
These reactions are significant for understanding both the metabolism and potential toxicity of metonitazene when ingested or administered .
Metonitazene primarily acts as an agonist at the mu-opioid receptor, which mediates its analgesic effects.
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7